molecular formula C11H20N2O4 B1373961 4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid CAS No. 851882-93-4

4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid

Cat. No.: B1373961
CAS No.: 851882-93-4
M. Wt: 244.29 g/mol
InChI Key: VWZNEKDBBGXKOE-UHFFFAOYSA-N
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Description

4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid group. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.

Biochemical Analysis

Biochemical Properties

4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including proteases and peptidases, due to its structural resemblance to peptide substrates. The tert-butoxycarbonyl (Boc) group serves as a protective group, preventing unwanted reactions during synthesis and allowing for selective deprotection under specific conditions . The interactions between this compound and enzymes are typically characterized by hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate catalysis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Boc group can be selectively removed under acidic conditions, exposing the active site of the molecule for interaction with target enzymes or receptors . This deprotection mechanism is crucial for the compound’s activity, as it allows for precise control over its biochemical interactions. Furthermore, this compound can act as an enzyme inhibitor or activator, depending on the context of its use, by binding to the active site or allosteric sites of enzymes and altering their activity.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. Over time, the compound may undergo hydrolysis, leading to the gradual loss of the Boc protective group and subsequent changes in its biochemical activity . Long-term studies have shown that the compound remains relatively stable under controlled conditions, but its effects on cellular function can vary depending on the duration of exposure and the specific experimental setup.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and inflammation . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing significant harm to the organism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid typically involves the protection of the amine group on the piperazine ring with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow microreactor systems, which offer more efficient and sustainable production compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amine, which can be further functionalized, and various coupled products depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid is unique due to its specific structure, which combines the Boc protecting group with a piperazine ring and a carboxylic acid group. This combination allows for versatile applications in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Properties

IUPAC Name

1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-5-12(4)8(7-13)9(14)15/h8H,5-7H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZNEKDBBGXKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851882-93-4
Record name 4-[(tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The crude piperazine-1,3-dicarboxylic acid-1-tert-butyl ester (4.92 mmol), prepared as described in 62(A), was suspended in dry acetonitrile (30 mL) under nitrogen atmosphere and formaldehyde (37% wt. aqueous solution, 367 mL, 4.92 mmol) and Na(OAc)3BH (2.3 g, 10.82 mmol) were added. The resulting mixture was stirred at R.T. for 3 h, then a saturated aqueous solution of NaHCO3 was slowly added until the pH was adjusted to 7. The mixture was concentrated to dryness under reduced pressure to give a yellow solid that was used without further purification for the next step.
Quantity
4.92 mmol
Type
reactant
Reaction Step One
[Compound]
Name
62(A)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
367 mL
Type
reactant
Reaction Step Three
Quantity
2.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

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